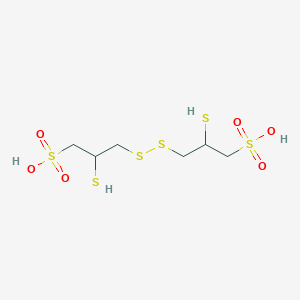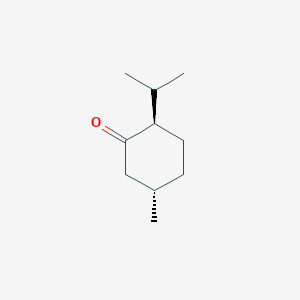
クロマン-3-カルボン酸
説明
3-Chromanecarboxylic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Chromanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chromanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chromanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
官能基化および環化反応
クロマン-3-カルボン酸は、C3位およびC4位での官能基化ならびに環化反応に容易に参加できます . カルボキシル部分は、指向基として作用し、クマリンの反応性をジエノフィルとして高め、これらの骨格がさまざまなヘテロ環の合成への参加を促進します .
クロスカップリング法
この化合物は、官能基化構造を提供するクロスカップリング法の分野で、化学者から大きな注目を集めています .
生物学的および薬学的特性
クロマン-3-カルボン酸骨格は、抗HIV、抗がん、抗酸化、抗炎症、抗真菌、抗菌、抗凝血剤などの著しい生物学的および薬学的特性を示す天然物に豊富に含まれており、広く注目を集めています .
蛍光プローブ
クロマン-3-カルボン酸構造の蛍光染料は、さまざまな生体系における蛍光プローブとして使用されています .
脱カルボキシル化官能基化
アリール化、ヘテロアリール化、アルキル化、ベンジル化、アルケニル化、アシル化、およびトリフルオロメチルチオ化などのクロマン-3-カルボン酸のC3位またはC4位での脱カルボキシル化官能基化は、有機合成において著しい有用性が見出されています .
環化反応
クロマン-3-カルボン酸のさまざまな有機化合物との環化は、多環式生成物を与えることもできます .
エナンチオ選択的、脱カルボキシル化(3+2)-環化付加
ブレンステッド塩基触媒下で実現した、クロマン-3-カルボン酸とのアゾメチンイリドの便利な(3+2)-環化付加により、不斉、分子間、脱カルボキシル化(3+2)-環化を通じて、高収率で良好な立体選択性を備えた高度に官能基化された生成物が得られました .
Rho関連タンパク質キナーゼ(ROCK)阻害剤
作用機序
Target of Action
Chroman-3-carboxylic acid, also known as chromane-3-carboxylic acid or 3-Chromanecarboxylic acid, is a compound that has been found to interact with various targetsFor instance, some derivatives have demonstrated anticancer activity , inhibition of interleukin 5 , monoamine oxidase inhibition , and affinity for adenosine receptors A2B .
Mode of Action
For example, some derivatives inhibit the activity of interleukin 5, a cytokine involved in the maturation and activation of eosinophils . Other derivatives inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Biochemical Pathways
Chroman-3-carboxylic acid and its derivatives may affect various biochemical pathways. For instance, by inhibiting interleukin 5, some derivatives may impact the inflammatory response . Similarly, by inhibiting monoamine oxidase, other derivatives may affect neurotransmitter levels and thus influence neural signaling .
Pharmacokinetics
It’s worth noting that the compound’s solubility in water, which is influenced by the presence of hydroxyl and carboxyl groups in the molecule, could potentially impact its bioavailability .
Result of Action
For instance, some derivatives have demonstrated anticancer activity , while others have shown anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of chroman-3-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s solubility in water could potentially impact its distribution within the body and its interaction with its targets . .
特性
IUPAC Name |
3,4-dihydro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAGZMGJJFSKQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383680 | |
| Record name | 3-Chromanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115822-57-6 | |
| Record name | 3-Chromanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chroman-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Q1: What makes Chroman-3-carboxylic acid derivatives interesting for pharmaceutical research?
A1: Chroman-3-carboxylic acid derivatives have shown potential as inhibitors of ROCK2, a protein involved in various cellular processes. Specifically, the research highlights (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as a potent and isoform-selective ROCK2 inhibitor []. This selectivity is important because it could lead to fewer side effects compared to drugs that inhibit multiple ROCK isoforms.
Q2: Are there any chemical reactions described in the research that utilize Chroman-3-carboxylic acid derivatives?
A2: Yes, one of the papers investigates the reaction of a specific derivative, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, with the Reformatskii reagent obtained from bromotetrahydrofuran-2-one []. This reaction explores the chemical reactivity of the carboxylic acid group within the Chroman-3-carboxylic acid scaffold. Further details on the reaction products and their potential applications would require access to the full research article.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[ghi]fluoranthene](/img/structure/B49607.png)









![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)

